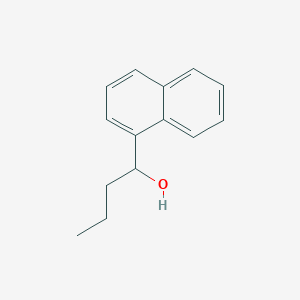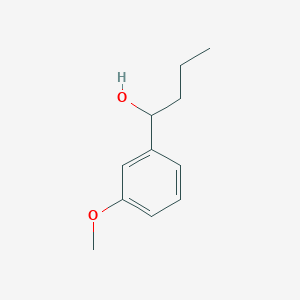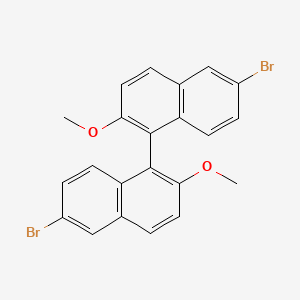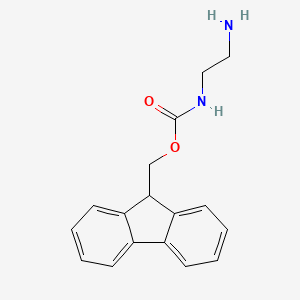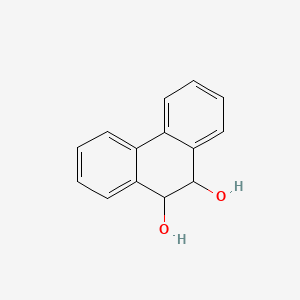
9,10-Dihydrophenanthrene-9,10-diol
説明
9,10-Dihydrophenanthrene-9,10-diol is an organic compound with the molecular formula C14H12O2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups attached to the 9th and 10th positions of the dihydrophenanthrene structure .
科学的研究の応用
9,10-Dihydrophenanthrene-9,10-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a component in various chemical processes
準備方法
Synthetic Routes and Reaction Conditions: 9,10-Dihydrophenanthrene-9,10-diol can be synthesized through the catalytic hydrogenation of phenanthrene. This process involves the addition of hydrogen to phenanthrene in the presence of a catalyst, typically palladium or platinum, under controlled conditions of temperature and pressure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the hydrogenation of phenanthrene followed by purification processes to isolate the desired diol compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced further to form simpler hydrocarbons.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Quinones or other oxidized phenanthrene derivatives.
Reduction: Simpler hydrocarbons like phenanthrene.
Substitution: Halogenated or sulfonated phenanthrene derivatives.
作用機序
The mechanism of action of 9,10-dihydrophenanthrene-9,10-diol involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use. For example, certain derivatives of this compound have been shown to inhibit the SARS-CoV-2 3CL protease, a key enzyme involved in the replication of the virus .
類似化合物との比較
Phenanthrene-9,10-diol: A direct functional parent of 9,10-dihydrophenanthrene-9,10-diol.
9,10-Dihydro-9,10-dihydroxyphenanthrene: Another structural isomer with similar properties.
2,7-Dibromo-9,10-dihydrophenanthrene: A halogenated derivative with distinct chemical reactivity
Uniqueness: this compound is unique due to its specific hydroxylation pattern and its ability to undergo a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
特性
IUPAC Name |
9,10-dihydrophenanthrene-9,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,13-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXNBQWUTDDOKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297261 | |
| Record name | 9,10-Dihydro-9,10-phenanthrenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25061-77-2, 2510-71-6 | |
| Record name | 9,10-Dihydro-9,10-phenanthrenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25061-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Phenanthrenediol, 9,10-dihydro- (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dihydroxy-9,10-dihydrophenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025061772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9, 9,10-dihydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Dihydro-9,10-phenanthrenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-Acetyl-4-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyphenyl] 2-(1,3-dioxoisoindol-2-yl)acetate](/img/structure/B7774648.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-naphthalen-1-ylacetamide](/img/structure/B7774659.png)
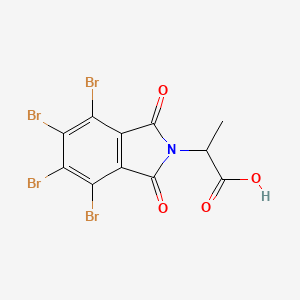

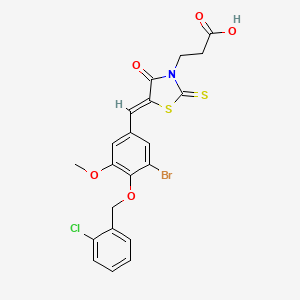
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-methylphenoxy)propanamide](/img/structure/B7774675.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-chloro-2-methylphenoxy)propanamide](/img/structure/B7774678.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-methylphenoxy)propanamide](/img/structure/B7774683.png)

